L-Alanyl-L-alanine

Description

Ala-Ala is a metabolite found in the aging mouse brain.

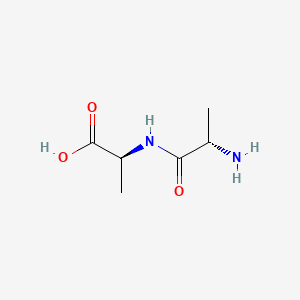

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173127 | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-31-8, 1644661-10-8 | |

| Record name | L-Alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dialanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-D-alanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644661108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-ALANYL-D-ALANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Alanyl-L-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of L-Alanyl-L-alanine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Chemical and Physical Properties

This compound is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1][2] It is a white to off-white crystalline powder.[1] This compound is of interest in various fields of biochemical and pharmaceutical research as a model dipeptide for physicochemical studies and as a building block in the synthesis of more complex peptides.[3][4]

Identifiers and Molecular Characteristics

Proper identification and characterization are fundamental in scientific research. The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [5] |

| Synonyms | Ala-Ala, Di-L-alanine, N-L-Alanyl-L-alanine | [6] |

| CAS Number | 1948-31-8 | [1][2][6] |

| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][5] |

| Molecular Weight | 160.17 g/mol | [2][5] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | [5] |

| InChI Key | DEFJQIDDEAULHB-IMJSIDKUSA-N | [5] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Notes | Source(s) |

| Melting Point | 280-285 °C | Decomposes | [3] |

| Boiling Point | 286.06 °C | Rough estimate | [3] |

| Solubility | Soluble in water | 0.1 g/mL in H₂O, clear solution | [3] |

| pKa (acidic) | 3.16 ± 0.10 | Predicted | [3] |

| pKa (basic) | 8.13 | Calculated (for strongest basic) | [7] |

| LogP | -3.38 | Extrapolated | [5] |

| Appearance | White crystalline powder | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines generalized protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for similar dipeptides.

Synthesis of this compound

This compound can be synthesized using either liquid-phase or solid-phase peptide synthesis (SPPS) techniques. SPPS is often preferred for its efficiency and ease of purification.[2]

2.1.1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is a generalized procedure based on the synthesis of similar short peptides.[3][7]

-

Resin Preparation: Swell a suitable resin, such as Fmoc-L-Ala-Wang resin, in a non-polar solvent like dichloromethane (B109758) (DCM) followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound L-alanine using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine group for the subsequent coupling step.

-

Coupling: Activate the carboxyl group of the incoming Fmoc-L-alanine-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add this activated amino acid solution to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the synthesized dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Isolate the peptide by centrifugation and wash with cold ether.

2.1.2. Liquid-Phase Peptide Synthesis

This classical approach involves the sequential coupling of protected amino acids in solution.[2]

-

Protection of Amino Acids: Protect the N-terminus of one L-alanine molecule with a suitable protecting group (e.g., Boc) and the C-terminus of a second L-alanine molecule (e.g., as a methyl ester).

-

Coupling: Activate the carboxyl group of the N-protected L-alanine using a coupling agent (e.g., DCC or EDC). React the activated amino acid with the C-protected L-alanine in a suitable organic solvent to form the protected dipeptide.

-

Deprotection: Remove the N- and C-terminal protecting groups to yield this compound.

-

Purification: Purify the final product from byproducts and unreacted starting materials using techniques such as recrystallization or column chromatography.

Purification

Purification of the crude this compound is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.

-

Detection: The peptide is detected by its absorbance at a low wavelength, usually 210-220 nm.

-

Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a powder.

Analytical Methods

The identity and purity of this compound can be confirmed using analytical HPLC and mass spectrometry.

2.3.1. High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for the quantitative detection of this compound has been described.[9]

-

Chromatographic Column: Amino bonded silica (B1680970) gel column.

-

Column Temperature: 30 °C.

-

Mobile Phase: Acetonitrile-0.05 mol/L monopotassium phosphate (B84403) buffer solution (645:350), with the pH of the buffer adjusted to 4.0 with phosphoric acid.

-

Flow Rate: 0.7 ml/min.

-

Detection Wavelength: 215 nm.

-

Quantification: External standard method.

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships relevant to this compound.

Caption: Generalized workflow for the solid-phase synthesis and purification of this compound.

Caption: Logical relationship of this compound's core chemical identifiers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-L-Alanyl-L-alanine | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105510497A - Quantitative detection method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to L-Alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide L-Alanyl-L-alanine, covering its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and relevant biological context.

Core Molecular Information

This compound is a dipeptide composed of two L-alanine amino acid residues joined by a peptide bond.[1][2] It serves as a fundamental building block in peptide synthesis and is utilized in various biochemical studies as a model dipeptide.[3]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 160.17 g/mol | [1][3][4][5] |

| CAS Number | 1948-31-8 | [1][2][4] |

| Appearance | White crystalline powder | [2][3] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |

Experimental Protocols

This section details methodologies for the chemical synthesis and analysis of this compound.

Solution-phase peptide synthesis is a conventional and effective method for producing dipeptides like this compound. The general strategy involves the protection of reactive groups, coupling of the amino acid units, and subsequent deprotection.

Objective: To synthesize this compound by forming a peptide bond between two L-alanine molecules.

Methodology:

-

N-terminal Protection of L-Alanine:

-

Dissolve L-alanine in a suitable solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add an N-terminal protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), along with a base (e.g., triethylamine) to maintain alkaline conditions.

-

Stir the mixture at room temperature for several hours to allow for the formation of Boc-L-alanine.

-

Work up the reaction by acidifying the solution and extracting the Boc-L-alanine with an organic solvent like ethyl acetate.

-

-

C-terminal Protection of L-Alanine:

-

In a separate reaction, protect the carboxyl group of a second L-alanine molecule, for instance, by converting it to a methyl ester (L-alanine methyl ester, H-Leu-OMe). This is typically achieved by reacting L-alanine with methanol (B129727) in the presence of an acid catalyst.

-

-

Coupling Reaction:

-

Dissolve the N-protected L-alanine (Boc-L-Ala-OH) and the C-protected L-alanine (H-Ala-OMe) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[6]

-

Stir the reaction, allowing it to slowly warm to room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

-

Work-up and Purification of the Protected Dipeptide:

-

Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid and base solutions to remove unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-L-Ala-L-Ala-OMe).

-

Purify the crude product using flash column chromatography or recrystallization.[6]

-

-

Deprotection:

-

Boc Group Removal: Treat the purified protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the N-terminal Boc group.[6]

-

Ester Hydrolysis: Saponify the methyl ester using a base like sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent to deprotect the C-terminus.

-

Neutralize the reaction mixture and purify the final this compound product, typically by recrystallization or preparative HPLC.

-

Raman spectroscopy, particularly in combination with Raman optical activity (ROA), is a powerful technique for studying the conformational structure of peptides like this compound in solution and how it is affected by factors such as pH.[7]

Objective: To analyze the conformational changes of this compound in response to pH variations.

Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound at various pH levels (e.g., acidic, neutral, and basic) to generate the cationic, zwitterionic, and anionic forms of the dipeptide.

-

The concentration should be optimized for the spectrometer, typically in the range of 50-100 mg/mL.

-

-

Spectra Acquisition:

-

Record Raman and ROA spectra for each sample using a suitable spectrometer.

-

The excitation wavelength is typically in the visible range (e.g., 532 nm) to minimize fluorescence.

-

Acquire spectra over a relevant wavenumber range (e.g., 400-1800 cm⁻¹) to capture key vibrational modes of the peptide backbone and side chains.

-

-

Data Analysis and Interpretation:

-

Assign the observed vibrational bands to specific molecular motions using computational methods, such as density functional theory (DFT) calculations. Isotopic labeling (e.g., with ¹⁵N and ¹³C) can be used to confirm assignments.[7]

-

Analyze the differences in the Raman and ROA spectra at different pH values. Changes in band positions and intensities can be correlated with specific conformational changes in the peptide backbone (ψ and φ angles) and the orientation of functional groups.[7]

-

Diagrams and Workflows

This section provides visual representations of a key experimental workflow and a relevant biological pathway.

The following diagram illustrates the general workflow for the solid-phase peptide synthesis (SPPS) of a dipeptide, which is an alternative and widely used method for synthesizing peptides like this compound.

Caption: Workflow for solid-phase synthesis of this compound.

While this compound itself is not a primary signaling molecule, its stereoisomer, D-Alanyl-D-alanine, is a critical component of bacterial cell wall peptidoglycan precursors. These precursors are recognized by the host's innate immune system, triggering signaling pathways. The diagram below illustrates a simplified representation of this process, where peptidoglycan fragments are recognized by Toll-like receptors (TLRs), leading to an inflammatory response.

Caption: Simplified TLR2 signaling pathway initiated by peptidoglycan.[8]

References

- 1. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1948-31-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1948-31-8 [chemicalbook.com]

- 4. This compound - CAS:1948-31-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. L-Alanine, N-L-alanyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

The Biological Role of L-Alanyl-L-alanine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-alanine, a dipeptide composed of two L-alanine (B1666807) residues, plays a multifaceted role in cellular metabolism. Primarily serving as a source of the proteogenic amino acid L-alanine, its metabolic significance is intrinsically linked to the pathways governing amino acid utilization, energy balance, and, in certain organisms, cell wall biosynthesis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing its transport, enzymatic degradation, and the subsequent metabolic fate of its constituent amino acid. Furthermore, this document summarizes available quantitative data, presents detailed experimental protocols for its analysis, and visualizes key processes through signaling and workflow diagrams to support further research and application in drug development.

Introduction

Dipeptides have emerged as critical molecules in cellular nutrition and metabolism. This compound, while seemingly a simple dipeptide, is involved in several key biological processes. In microorganisms like Enterococcus faecalis, it is a crucial component in the biosynthesis of the peptidoglycan cell wall, contributing to bacterial structural integrity.[1] In mammalian systems, its primary role is nutritional, providing a readily absorbable source of L-alanine. This is particularly relevant in specialized nutritional formulations and cell culture media, where dipeptides can offer advantages in terms of solubility and stability over free amino acids. The metabolic breakdown of this compound releases L-alanine, which is a key player in the glucose-alanine cycle and can influence central energy-sensing pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways.

Metabolic Pathways and Cellular Fate

The metabolic journey of this compound involves cellular uptake, enzymatic hydrolysis, and the integration of its constituent L-alanine into central metabolism.

Cellular Uptake and Transport

The intestinal absorption of this compound in mammals is a critical first step in its metabolism. Evidence suggests that it is transported across the intestinal brush border membrane by peptide transporters, as well as being hydrolyzed by extracellular peptidases, with subsequent uptake of free L-alanine.[2] The uptake in the jejunum appears to be a combination of transport of the intact dipeptide and uptake of L-alanine released by extracellular hydrolysis.[2]

Enzymatic Hydrolysis

Once in the proximity of or inside the cell, this compound is hydrolyzed into two molecules of L-alanine. This reaction is catalyzed by dipeptidases, which are present in various cellular compartments, including the cytosol and on the cell surface.

-

Cytosolic Peptidases: A variety of cytosolic peptidases exhibit broad specificity and are capable of hydrolyzing dipeptides. These enzymes play a crucial role in the final stages of protein degradation and in the metabolism of absorbed dipeptides.

-

Membrane-Bound Peptidases: Peptidases located on the brush border of intestinal and renal cells, as well as on the surface of other cell types, can hydrolyze extracellular dipeptides.

The degradation of this compound is a critical step, as the biological effects are primarily mediated by the resulting L-alanine molecules.

Metabolic Fate of L-Alanine

The L-alanine released from the hydrolysis of this compound enters the cellular amino acid pool and participates in several key metabolic pathways:

-

Protein Synthesis: As a proteogenic amino acid, L-alanine is a fundamental building block for protein synthesis.

-

Gluconeogenesis: In the liver, L-alanine is a major substrate for gluconeogenesis via the glucose-alanine cycle. It is converted to pyruvate (B1213749) by alanine (B10760859) aminotransferase (ALT), and pyruvate then enters the gluconeogenic pathway to produce glucose.

-

Energy Production: Pyruvate derived from L-alanine can be converted to acetyl-CoA and enter the citric acid (TCA) cycle for complete oxidation and ATP production.

-

Transamination Reactions: L-alanine participates in transamination reactions, contributing to the synthesis of other amino acids.

Signaling Roles of L-Alanine

While a direct signaling role for the dipeptide this compound has not been definitively established in mammals, its metabolic product, L-alanine, can significantly influence cellular signaling pathways related to energy homeostasis.

AMP-Activated Protein Kinase (AMPK) Pathway

L-alanine has been identified as an activator of AMPK in hepatic cells.[2] The proposed mechanism involves the intracellular metabolism of L-alanine, which leads to a decrease in TCA cycle intermediates and an increase in the AMP/ATP ratio, a key activator of AMPK.[2] Activated AMPK, in turn, promotes catabolic pathways to restore cellular energy levels.

Mammalian Target of Rapamycin (mTOR) Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of mTORC1. While the direct effect of this compound on mTOR has not been extensively studied, the resulting L-alanine can contribute to the overall amino acid pool that signals to mTORC1.

Quantitative Data

Quantitative data on the tissue distribution and enzyme kinetics of this compound are crucial for understanding its physiological significance. While comprehensive data is still emerging, some information is available.

Table 1: Available Quantitative Data for this compound and Related Enzymes

| Parameter | Value | Organism/System | Reference |

| Dipeptidase Activity | |||

| Urinary Dipeptidase Activity (Normal) | 12.0 +/- 4.4 IU/g of creatinine | Human | [3] |

| Urinary Dipeptidase Activity (Chronic Nephritis) | 55.9 +/- 35.0 IU/g of creatinine | Human | [3] |

| Tissue Concentration | |||

| This compound | Detected but not quantified | Mouse Organs | [4] |

| This compound | Detected but not quantified | Human Blood |

Note: Specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by specific mammalian peptidases are not well-documented in publicly available literature and represent a key area for future research.

Experimental Protocols

Accurate and reproducible methods for the quantification of this compound and the measurement of dipeptidase activity are essential for research in this area.

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in various samples.

-

Principle: Separation of this compound by high-performance liquid chromatography (HPLC) followed by detection using an ultraviolet (UV) detector.

-

Chromatographic Conditions:

-

Column: Amino bonded silica (B1680970) column.

-

Mobile Phase: Acetonitrile and 0.05 mol/L potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a ratio of 645:350.

-

Flow Rate: 0.7 ml/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Prepare the sample solution by diluting the test sample with the mobile phase.

-

Filter both the standard and sample solutions through a 0.45 µm membrane filter.

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area or height to that of the standard (external standard method).[1]

-

Quantification of Dipeptides by UPLC-MS/MS

This highly sensitive and specific method is ideal for analyzing dipeptides in complex biological matrices.

-

Principle: Ultra-performance liquid chromatography (UPLC) for rapid separation of dipeptides, followed by detection and quantification using tandem mass spectrometry (MS/MS). Derivatization is often employed to enhance sensitivity.

-

Sample Preparation:

-

Extract amino acids and dipeptides from pulverized frozen tissue using ice-cold 0.1 M HCl containing an internal standard (e.g., norleucine).

-

For liquid samples, dilute with 0.1 M HCl containing the internal standard.

-

Derivatize the samples with a labeling reagent such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). This involves mixing the sample with borate (B1201080) buffer, adding the reagent, incubating, and then heating.

-

Dilute the derivatized sample with water and centrifuge.

-

-

UPLC-MS/MS Analysis:

-

The specific UPLC gradient and MS/MS parameters (e.g., parent and fragment ions, collision energies) need to be optimized for each dipeptide of interest.

-

Measurement of Dipeptidase Activity

This fluorometric assay allows for the quantification of dipeptidase activity using this compound as a substrate.

-

Principle: The dipeptidase in the sample hydrolyzes this compound to produce L-alanine. The L-alanine is then quantified using a coupled enzyme system involving L-alanine dehydrogenase and diaphorase, which results in the production of a fluorescent signal.

-

Reagents:

-

This compound (substrate)

-

L-alanine dehydrogenase

-

Diaphorase

-

NAD+

-

Resazurin (fluorescent indicator)

-

-

Procedure:

Role in Drug Development and Biotechnology

The understanding of this compound metabolism has implications for several areas:

-

Drug Delivery: Dipeptides can be used as carriers to improve the absorption and delivery of certain drugs.

-

Nutritional Therapy: this compound can be a valuable component of specialized medical foods and parenteral nutrition solutions, providing a stable and readily utilizable source of alanine.

-

Cell Culture Media: The use of dipeptides like this compound in cell culture media for the production of biopharmaceuticals can enhance cell growth and productivity by overcoming the limitations of free amino acid solubility and stability.

Conclusion and Future Directions

This compound is a dipeptide with significant, albeit often indirect, roles in metabolic pathways. Its primary function in mammals is to serve as a source of L-alanine, which is integral to central carbon and nitrogen metabolism and can influence key energy-sensing pathways. While its direct signaling functions remain to be fully elucidated, the metabolic consequences of its hydrolysis are profound.

Future research should focus on:

-

Quantitative Tissue Distribution: Comprehensive quantitative analysis of this compound concentrations in various tissues and physiological states.

-

Enzyme Kinetics: Detailed characterization of the kinetic parameters (Km and Vmax) of the specific peptidases responsible for this compound hydrolysis in different cell types.

-

Direct Signaling Roles: Investigation into whether this compound itself can act as a signaling molecule, independent of its hydrolysis to L-alanine.

-

Therapeutic Applications: Further exploration of the potential of this compound and other dipeptides in clinical nutrition and as drug delivery vehicles.

This guide provides a comprehensive overview of the current knowledge on the biological role of this compound, offering a foundation for researchers and professionals to build upon in their respective fields. The provided methodologies and visualizations aim to facilitate further investigation into the intricate metabolic functions of this important dipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Alanine Exporter, AlaE, of Escherichia coli Functions as a Safety Valve to Enhance Survival under Feast Conditions [mdpi.com]

- 3. Expression of the alaE gene is positively regulated by the global regulator Lrp in response to intracellular accumulation of l-alanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Influence of L-leucine and L-alanine on Lrp regulation of foo, coding for F1651, a Pap homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanyl-L-alanine as a Putative Metabolite of Mycoplasma genitalium: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycoplasma genitalium, a bacterium with one of the smallest known genomes of a self-replicating organism, presents a unique paradigm in cellular metabolism. Its limited biosynthetic capabilities necessitate a heavy reliance on the host environment for essential nutrients. While the direct synthesis of the dipeptide L-Alanyl-L-alanine by M. genitalium is unlikely due to its reduced genome, its classification as a metabolite in databases such as PubChem suggests an exogenous origin. This guide explores the hypothetical pathway by which M. genitalium may acquire and process this compound from its host. We present genomic evidence for the presence of peptide transport systems and intracellular peptidases that could facilitate this process. Furthermore, this document provides detailed experimental protocols for the detection and quantification of this compound in M. genitalium, aiming to equip researchers with the tools to validate this hypothesis and explore its potential implications in the bacterium's physiology and pathogenesis.

Introduction to Mycoplasma genitalium Metabolism

Mycoplasma genitalium is a pathogenic bacterium primarily colonizing the urogenital tract in humans.[1] Its genome, consisting of approximately 580 kilobase pairs, encodes a minimal set of genes necessary for life.[2] Consequently, M. genitalium lacks many of the biosynthetic pathways found in other bacteria, including those for the de novo synthesis of amino acids.[3] This metabolic austerity forces the organism to acquire essential building blocks, such as amino acids and peptides, directly from its host. The presence of various transport systems in its genome, including ABC transporters, underscores this dependency.[3][4]

The Hypothetical Pathway of this compound Acquisition and Metabolism

The presence of this compound as a metabolite of M. genitalium is most plausibly explained by its uptake from the host environment, followed by intracellular hydrolysis. This proposed pathway involves two key steps:

-

Transport: The uptake of this compound from the extracellular milieu into the bacterial cytoplasm.

-

Hydrolysis: The cleavage of the dipeptide into two L-alanine molecules by intracellular peptidases.

Genomic Evidence for Peptide Transport

The genome of M. genitalium encodes several ABC (ATP-binding cassette) transporters, which are known to be involved in the transport of a wide range of substrates, including peptides.[5] Specifically, genes annotated as components of an oligo-/di-peptide transport system have been identified.[5] While the specific substrates of these transporters in M. genitalium have not been experimentally characterized, their presence provides a genetic basis for the import of small peptides like this compound.

Genomic Evidence for Peptidase Activity

Once inside the cell, imported dipeptides would require hydrolysis to release their constituent amino acids for use in protein synthesis or other metabolic processes. The M. genitalium genome contains genes annotated as putative peptidases. For instance, the gene pip (MG_020) is annotated as a putative proline iminopeptidase, indicating the presence of enzymes capable of cleaving peptide bonds.[6] Although the substrate specificity of these peptidases in M. genitalium has not been extensively studied, bacterial peptidases are known to have broad substrate specificities, making it conceivable that one or more of these enzymes could hydrolyze this compound.[7][8]

Visualizing the Hypothetical Pathway

The following diagram illustrates the proposed mechanism for the presence of this compound as a transient intracellular metabolite in M. genitalium.

Quantitative Data Presentation (Hypothetical)

As there is currently no published quantitative data on this compound concentrations in M. genitalium, the following tables are provided as templates for future experimental work. These tables illustrate how data could be structured to compare metabolite levels under different conditions.

Table 1: Hypothetical Intracellular Concentrations of this compound and L-Alanine in M. genitalium

| Condition | This compound (μM) | L-Alanine (μM) |

| Standard Growth Medium | Below Limit of Detection | 150 ± 25 |

| Medium Supplemented with 1 mM this compound | 5 ± 1.5 | 450 ± 50 |

| Peptidase Inhibitor + Supplemented Medium | 25 ± 5 | 160 ± 30 |

Table 2: Hypothetical Kinetic Parameters of a Putative M. genitalium Dipeptidase

| Substrate | Km (mM) | Vmax (μmol/min/mg protein) |

| This compound | 0.5 | 10.2 |

| Glycyl-Glycine | 1.2 | 5.8 |

| L-Leucyl-L-Leucine | 0.8 | 8.5 |

Experimental Protocols

The following protocols provide a framework for the detection and quantification of this compound in M. genitalium. These are generalized methods based on established techniques for bacterial metabolomics and peptide analysis.

Mycoplasma genitalium Culture and Sample Preparation

-

Culture: Cultivate M. genitalium in appropriate SP-4 medium to mid-logarithmic phase. For experiments investigating uptake, supplement the medium with a known concentration of this compound.

-

Harvesting: Pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium components.

-

Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a pre-chilled (-20°C) extraction solvent, such as a mixture of acetonitrile, methanol, and water (40:40:20 v/v/v).[9]

-

Lysis: Lyse the cells by sonication or bead beating while keeping the samples on ice.

-

Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to precipitate proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like dipeptides.[10][11]

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column suitable for polar molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate this compound from other metabolites.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the bacterial extracts.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the investigation of this compound in M. genitalium.

Conclusion and Future Directions

The classification of this compound as a metabolite of Mycoplasma genitalium presents an intriguing area of research. While direct biosynthetic pathways are absent in this organism, the presence of putative peptide transporters and peptidases in its genome provides a plausible mechanism for its acquisition from the host. The experimental protocols outlined in this guide offer a roadmap for researchers to test this hypothesis and to quantify the presence of this dipeptide in M. genitalium.

Future research should focus on:

-

Functional Characterization: Expressing and characterizing the substrate specificity of the putative oligo-/di-peptide transporters and peptidases of M. genitalium.

-

Metabolomic Profiling: Performing comprehensive metabolomic studies on M. genitalium grown in different conditions to identify and quantify this compound and other small peptides.

-

Physiological Role: Investigating the role of peptide uptake in the overall physiology and pathogenesis of M. genitalium.

A deeper understanding of how this minimalist organism scavenges nutrients from its environment could reveal novel targets for antimicrobial drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. KEGG GENOME: Mycoplasmoides genitalium G37 [kegg.jp]

- 3. Mycoplasma genitalium: whole genome sequence analysis, recombination and population structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.cs.duke.edu [courses.cs.duke.edu]

- 5. Subtractive Genomics Approach for Identification of Novel Therapeutic Drug Targets in Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis of L-Alanyl-L-alanine in solution

An In-Depth Technical Guide to the Conformational Analysis of L-Alanyl-L-alanine in Solution

Abstract

This compound (Ala-Ala), the second simplest dipeptide, serves as a fundamental model for understanding the intrinsic conformational preferences of peptide backbones, which is crucial for protein science and drug design. Its small size and flexibility make it an ideal system for detailed investigation using a synergistic combination of experimental and computational techniques. This guide provides a comprehensive overview of the methodologies used to analyze the conformational landscape of this compound in aqueous solution. We delve into the influence of the molecular charge state (pH) on its structure, present detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and outline a typical computational workflow. The analysis reveals that while the zwitterionic and cationic forms of the dipeptide predominantly adopt a single, stable conformation, the anionic form exists as an equilibrium of at least two distinct conformers.[1][2][3][4] This work synthesizes key findings and methods to provide a robust framework for researchers studying peptide conformation.

The Conformational Landscape of this compound

The conformation of a peptide backbone is defined by a set of torsion or dihedral angles, primarily phi (φ), psi (ψ), and omega (ω).[5][6] For this compound, the peptide bond is predominantly found in the trans conformation (ω ≈ 180°). The flexibility of the dipeptide is therefore largely described by the φ and ψ angles.

In aqueous solution, the conformational behavior of this compound is highly dependent on its charge state, which is controlled by the pH of the environment.[1][4][7]

-

Zwitterionic (AAZW) and Cationic (AA+) Forms: At neutral and acidic pH, respectively, the main-chain peptide conformations are found to be very similar.[1][2][3] Extensive studies combining NMR spectroscopy and quantum-level computations have consistently shown the presence of a single dominant conformation in solution.[8]

-

Anionic (AA-) Form: In a basic environment, the conformational landscape becomes more complex. The anion adopts at least two distinct, approximately equally populated conformers.[1][2][3][4] This indicates a lower energy barrier between conformational states compared to the zwitterionic and cationic forms.

While higher-energy conformers may exist for all charge states, their populations are typically too small and their lifetimes too short to be directly detected by standard NMR experiments.[1][2][4]

Quantitative Conformational Data

The combination of experimental NMR data and computational modeling provides precise values for the key dihedral angles defining the peptide's structure in solution. For the zwitterionic form, the dominant conformation is characterized by angles corresponding to the polyproline II (PII) or β-strand region of the Ramachandran plot.

Table 1: Equilibrium Dihedral Angles for this compound Zwitterion in Aqueous Solution

| Parameter | Dihedral Angle (φ) | Dihedral Angle (ψ) | Reference |

|---|---|---|---|

| Value | ~ -153° | ~ 147° | [8][9] |

Note: The torsion angles can vary by approximately 10 degrees around these equilibrium values at room temperature.[8]

NMR spin-spin coupling constants (J-couplings) are exceptionally sensitive probes of local molecular geometry and are crucial for validating computationally derived structures.[1][2] The three-bond coupling between the amide proton and the alpha-proton (³JHNHα) is particularly informative for determining the φ angle.

Table 2: Representative Experimental J-Coupling Constants for this compound

| Coupling Constant | Description | Typical Value (Hz) | Structural Relevance |

|---|---|---|---|

| ³JHNHα | Vicinal coupling between amide N-H and Cα-H | 6.0 - 8.0 | Correlates with φ angle via Karplus equation |

| ³JHαHβ | Vicinal coupling between Cα-H and Cβ-H | ~ 7.0 | Side-chain rotamer population |

Note: Exact values are determined from 1D ¹H NMR spectra.[10] These values are population-weighted averages if multiple conformers are in fast exchange.[11]

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance is the most powerful experimental technique for studying the solution-state conformation of peptides.[12] A complete analysis often requires isotopically labeled samples to resolve overlapping signals and measure a full set of coupling constants.[8]

A. Sample Preparation

-

Synthesis: If required, synthesize this compound with ¹⁵N and/or ¹³C isotopic labels.[8][10] A common method involves standard solution-phase peptide synthesis using appropriately labeled L-alanine precursors.[10]

-

Purification: Purify the synthesized dipeptide using High-Performance Liquid Chromatography (HPLC) to ensure high purity.[10]

-

Solubilization: Dissolve the purified peptide in an appropriate solvent. For ¹H NMR, D₂O is commonly used to suppress the water signal. For experiments observing amide protons, a H₂O/D₂O mixture (e.g., 90%/10%) is used.[11] A typical sample concentration is >0.5 mM.[13]

-

pH Adjustment: Carefully adjust the pH of the sample using dilute HCl or NaOH to study the desired charge state (cationic: pH < 2, zwitterionic: pH ~5-7, anionic: pH > 10).

B. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[11]

-

Experiments:

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to measure chemical shifts and homonuclear coupling constants (³JHNHα, ³JHαHβ).[10]

-

2D TOCSY (Total Correlation Spectroscopy): Use to assign all proton resonances within a given amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

2D Heteronuclear Spectra (for labeled samples): Acquire experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to resolve individual amide signals and facilitate the measurement of heteronuclear coupling constants.[10]

-

C. Data Analysis

-

Spectral Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using standard NMR software.

-

Resonance Assignment: Assign all chemical shifts to their respective nuclei using the suite of 2D experiments.

-

Coupling Constant Measurement: Measure the peak-to-peak separation in the splittings of signals in the high-resolution 1D ¹H spectrum to determine J-coupling values.[14]

-

Structural Interpretation: Use the measured J-couplings and NOE constraints in conjunction with computational models (see Section 4) to define the conformational ensemble of the peptide in solution.

Integrated Computational & Experimental Workflow

A robust conformational analysis relies on the tight integration of experimental data with computational modeling. Ab initio or Density Functional Theory (DFT) calculations are used to predict the geometries and NMR parameters of potential conformers, which are then validated against the experimental results.[1][8]

Workflow Steps:

-

Potential Energy Surface (PES) Scan: The process begins by computationally scanning the key dihedral angles (φ, ψ) to map the potential energy surface and identify low-energy, stable conformers.[10]

-

Geometry Optimization: Each identified conformer is subjected to high-level geometry optimization, often using DFT in conjunction with a continuum solvent model (like PCM or COSMO) to simulate the aqueous environment.[10]

-

NMR Parameter Calculation: For each optimized conformer, NMR parameters such as chemical shifts and spin-spin coupling constants are calculated ab initio.[8]

-

Conformational Averaging: The calculated parameters are averaged based on the predicted Boltzmann population of each conformer.[8]

-

Comparative Analysis: The population-averaged theoretical data is compared directly with the experimental data from NMR. Strong agreement validates the computational model.

-

Ensemble Generation: The final output is a refined conformational ensemble—a collection of structures and their relative populations—that best explains the observed experimental data.

Conclusion

The conformational analysis of this compound in solution demonstrates a fascinating dependence on molecular charge. While its zwitterionic and cationic forms are structurally well-defined by a single dominant PII-like conformer, the anionic form exhibits greater flexibility with multiple populated states.[2][4][8] This detailed understanding is achieved through a powerful synergy between high-resolution NMR spectroscopy and sophisticated quantum mechanical calculations. The protocols and workflows detailed in this guide provide a blueprint for the rigorous analysis of flexible peptides, which is essential for advancing our knowledge in structural biology and rational drug design.

References

- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Dependence of the this compound conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. molecular dynamics - Dihedral angles of alanine dipeptide - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A complete set of NMR chemical shifts and spin-spin coupling constants for this compound zwitterion and analysis of its conformational behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - A Complete Set of NMR Chemical Shifts and SpinâSpin Coupling Constants for this compound Zwitterion and Analysis of Its Conformational Behavior - figshare - Figshare [figshare.com]

- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Unraveling the Influence of pH on the Conformational Landscape of L-Alanyl-L-alanine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of pH on the conformational dynamics of the dipeptide L-Alanyl-L-alanine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from spectroscopic and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular relationships.

Introduction: The Significance of pH in Peptide Conformation

The three-dimensional structure of peptides is intrinsically linked to their biological function. Environmental factors, particularly pH, can significantly alter the ionization state of a peptide's terminal and side-chain groups. These changes in charge distribution directly influence the intramolecular and intermolecular interactions that govern the peptide's conformational preferences. For this compound, a simple dipeptide, pH variations induce distinct protonation states—cationic, zwitterionic, and anionic—each with a unique conformational signature. Understanding these pH-dependent conformational shifts is crucial for predicting peptide behavior in different biological milieus and for the rational design of peptide-based therapeutics.

pH-Dependent Protonation and Conformation of this compound

The conformation of this compound is dictated by the rotational freedom around the single bonds of its backbone, primarily described by the dihedral angles φ (phi) and ψ (psi). The protonation states of the N-terminal amino group and the C-terminal carboxyl group, which are directly influenced by the solution's pH, play a pivotal role in determining the energetically favorable conformations.

-

Cationic Form (Low pH): At acidic pH, both the N-terminal amino group (-NH3+) and the C-terminal carboxyl group (-COOH) are protonated.

-

Zwitterionic Form (Neutral pH): At near-neutral pH, the N-terminal group is protonated (-NH3+), and the C-terminal group is deprotonated (-COO-), forming a zwitterion.

-

Anionic Form (High pH): At alkaline pH, the N-terminal amino group is deprotonated (-NH2), and the C-terminal group is also deprotonated (-COO-).

Spectroscopic and computational studies have demonstrated that the main-chain conformations of the cationic and zwitterionic forms of this compound are largely similar.[1][2] In contrast, the anionic form exhibits a more diverse conformational landscape, with evidence suggesting the presence of multiple conformers.[1][2][3][4] This increased flexibility in the anionic state is attributed to changes in electrostatic interactions and hydrogen bonding patterns upon deprotonation of the N-terminal group.[1][3][4]

References

- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 2. Dependence of the this compound conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Zwitterionic, Cationic, and Anionic Forms of L-Alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-alanine, a dipeptide composed of two L-alanine residues, is a molecule of significant interest in biochemical and pharmaceutical research. Its existence in distinct zwitterionic, cationic, and anionic forms is dictated by the pH of the surrounding environment. Understanding the physicochemical properties and biological relevance of these ionic species is crucial for its application in drug formulation and as a research tool. This technical guide provides a comprehensive overview of the ionic forms of this compound, including their structural characteristics, physicochemical parameters, and a detailed experimental protocol for their characterization. Furthermore, this guide explores the potential biological significance of this dipeptide, proposing a hypothetical signaling pathway based on the known functions of its constituent amino acid and other dipeptides.

Physicochemical Properties of this compound's Ionic Forms

The ionization state of this compound is dependent on the pH of the solution due to the presence of a terminal α-carboxyl group and a terminal α-amino group. These groups can exist in protonated or deprotonated states, giving rise to the cationic, zwitterionic (neutral), and anionic forms of the dipeptide.

Chemical Structures and Equilibria

The equilibrium between the different ionic forms of this compound can be represented as follows:

Caption: Equilibrium between the cationic, zwitterionic, and anionic forms of this compound.

At a very low pH, both the amino and carboxyl groups are protonated, resulting in a net positive charge (cationic form). As the pH increases, the carboxyl group deprotonates to form the zwitterion, which has both a positive and a negative charge but is overall neutral. At a high pH, the amino group also deprotonates, resulting in a net negative charge (anionic form).

Quantitative Data

The key physicochemical parameters governing the ionic behavior of this compound are its acid dissociation constants (pKa values) and its isoelectric point (pI).

| Parameter | Value | Description |

| pKa1 (α-carboxyl group) | 3.12 | The pH at which the cationic and zwitterionic forms are in equal concentration. |

| pKa2 (α-amino group) | 8.30 | The pH at which the zwitterionic and anionic forms are in equal concentration. |

| Isoelectric Point (pI) | 5.71 | The pH at which the net charge of the dipeptide is zero, calculated as (pKa1 + pKa2) / 2. |

Experimental Protocol: Determination of pKa and pI by Titration

The pKa values and the isoelectric point of this compound can be experimentally determined by acid-base titration.

Materials and Reagents

-

This compound

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

-

Deionized water

Experimental Workflow

Caption: Workflow for the determination of pKa and pI of this compound by titration.

Procedure

-

Preparation of the Dipeptide Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

-

Acidification: Place the dipeptide solution in a beaker with a magnetic stir bar. Using a calibrated pH meter, slowly add 0.1 M HCl to the solution until the pH is approximately 1.5. This ensures that the dipeptide is fully protonated in its cationic form.

-

Titration: Fill a burette with standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the stirred dipeptide solution. Record the pH of the solution after each addition. Continue the titration until the pH reaches approximately 11.

-

Data Analysis:

-

Plot the recorded pH values against the equivalents of NaOH added. The resulting titration curve will show two distinct buffering regions.

-

The pKa1 value is the pH at the midpoint of the first buffering region (where 0.5 equivalents of NaOH have been added).

-

The pKa2 value is the pH at the midpoint of the second buffering region (where 1.5 equivalents of NaOH have been added).

-

The isoelectric point (pI) corresponds to the pH at the first equivalence point (where 1.0 equivalent of NaOH has been added). Alternatively, it can be calculated using the formula: pI = (pKa1 + pKa2) / 2.

-

Biological Significance and Potential Signaling Pathways

While this compound is primarily recognized as a product of protein metabolism and a building block in peptide synthesis, emerging research suggests that dipeptides can possess intrinsic biological activities.[1]

Known Biological Roles

This compound has been identified as a metabolite in various organisms.[2] It is also suggested to have potential antioxidant properties.[1] In the context of drug development, it serves as a crucial pharmaceutical intermediate.[3][4]

Hypothetical Signaling Pathway: Modulation of Cellular Metabolism

Based on the known signaling roles of its constituent amino acid, L-alanine, and the general functions of dipeptides, a hypothetical signaling pathway for this compound can be proposed. L-alanine is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Dipeptides can be transported into cells via specific transporters and may modulate intracellular signaling cascades.

Caption: Hypothetical signaling pathway for this compound modulating cellular metabolism.

In this proposed pathway, extracellular this compound is transported into the cell via peptide transporters. Intracellularly, it can be hydrolyzed by peptidases into its constituent L-alanine molecules. The increased intracellular concentration of L-alanine could then lead to the activation of AMPK. Activated AMPK would, in turn, phosphorylate downstream targets to promote catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, thereby regulating cellular energy balance. This pathway remains hypothetical and requires experimental validation to confirm the direct or indirect effects of this compound on AMPK signaling.

Conclusion

The ionic forms of this compound are fundamental to its chemical behavior and potential biological function. The distinct cationic, zwitterionic, and anionic species can be reliably characterized using standard laboratory techniques such as acid-base titration. While its role as a pharmaceutical intermediate is well-established, the exploration of its direct biological activities, including its potential to modulate cellular signaling pathways like the AMPK pathway, presents an exciting avenue for future research. A deeper understanding of the interplay between the ionic forms of this compound and cellular processes will be invaluable for the advancement of drug development and biochemical research.

References

Potential Antioxidant Properties of L-Alanyl-L-alanine: A Technical Whitepaper for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

L-Alanyl-L-alanine, a dipeptide composed of two L-alanine amino acid residues, is a molecule of interest in various biochemical and pharmaceutical contexts. While its primary applications have been in areas such as pharmaceutical synthesis and as a model for studying peptide chemistry, there is a growing interest in the potential bioactive properties of small peptides, including their role in mitigating oxidative stress. This technical guide provides an in-depth exploration of the potential antioxidant properties of this compound. It is important to note that direct experimental evidence for the antioxidant activity of this specific dipeptide is currently limited in publicly available scientific literature. Therefore, this document synthesizes information from related research on the constituent amino acid, L-alanine, and general principles of peptide antioxidant activity to build a hypothetical framework for its potential mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and inform future research in this area.

Theoretical Framework for Antioxidant Activity

The antioxidant potential of peptides is generally attributed to several mechanisms, including direct free radical scavenging, metal ion chelation, and the modulation of cellular antioxidant defense systems. The contribution of a specific peptide to these mechanisms is largely determined by its amino acid composition and sequence.

While L-alanine itself does not possess a side chain with strong radical scavenging capabilities, such as the phenolic group of tyrosine or the thiol group of cysteine, research on L-alanine suggests it may contribute to cellular antioxidant defenses indirectly. A study on cultured human endothelial cells demonstrated that L-alanine can induce the expression of the antioxidant stress proteins heme oxygenase-1 (HO-1) and ferritin[1]. This suggests a potential mechanism whereby this compound, upon cellular uptake and potential hydrolysis into its constituent L-alanine residues, could upregulate endogenous antioxidant systems.

Potential Mechanisms of Antioxidant Action

Based on the available literature for L-alanine and general peptide biochemistry, the potential antioxidant actions of this compound can be hypothesized to occur through the following pathways:

Indirect Upregulation of Antioxidant Enzymes

The most plausible, albeit indirect, antioxidant mechanism for this compound involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1).

Given that L-alanine has been shown to induce HO-1 expression, it is conceivable that this compound could act as a signaling molecule or, more likely, be metabolized to L-alanine, which in turn influences the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant defenses.

Proposed Experimental Evaluation

To empirically validate the potential antioxidant properties of this compound, a series of in vitro chemical and cell-based assays are recommended. The following sections detail the experimental protocols that could be employed.

In Vitro Antioxidant Capacity Assays

These assays would determine the direct radical scavenging and metal ion chelating abilities of this compound.

Table 1: In Vitro Antioxidant Assay Parameters

| Assay | Principle | Endpoint Measurement | Positive Control |

| DPPH Radical Scavenging | Measures the ability of the dipeptide to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at 517 nm. | Ascorbic Acid |

| ABTS Radical Scavenging | Measures the ability of the dipeptide to quench the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. | Trolox |

| Ferrous Ion Chelating | Competes with ferrozine (B1204870) for the chelation of Fe²⁺, preventing the formation of the colored ferrozine-Fe²⁺ complex. | Decrease in absorbance at 562 nm. | EDTA |

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of this compound and Ascorbic Acid (positive control) in a suitable solvent (e.g., deionized water or methanol).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of this compound or Ascorbic Acid to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Cellular Antioxidant Activity Assays

To investigate the indirect antioxidant effects of this compound, cell-based assays are essential.

Table 2: Cellular Antioxidant Assay Parameters

| Assay | Cell Line | Principle | Endpoint Measurement |

| Reactive Oxygen Species (ROS) Measurement | e.g., HepG2, HUVEC | Pre-treatment with the dipeptide followed by induction of oxidative stress. Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA). | Fluorescence intensity, indicative of ROS levels. |

| Gene Expression Analysis (qPCR) | e.g., HepG2, HUVEC | Measurement of the mRNA levels of key antioxidant genes (e.g., NFE2L2, HMOX1, FTH1) following treatment with the dipeptide. | Relative gene expression levels normalized to a housekeeping gene. |

| Protein Expression Analysis (Western Blot) | e.g., HepG2, HUVEC | Quantification of the protein levels of Nrf2, Keap1, HO-1, and Ferritin after treatment with the dipeptide. | Protein band intensity relative to a loading control. |

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) under standard conditions.

-

Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

-

Induction of Oxidative Stress and Staining:

-

Remove the treatment media and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

-

After incubation, induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂).

-

-

Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the dipeptide-treated cells to the untreated control cells subjected to the same oxidative stress.

-

Conclusion and Future Directions

While direct evidence for the antioxidant properties of this compound is currently scarce, the documented effects of its constituent amino acid, L-alanine, on cellular antioxidant defense mechanisms provide a strong rationale for further investigation. The proposed experimental framework in this guide offers a systematic approach to characterizing the potential direct and indirect antioxidant activities of this dipeptide.

Future research should focus on:

-

Performing the outlined in vitro and cellular assays to generate quantitative data on the antioxidant capacity of this compound.

-

Investigating the cellular uptake and metabolism of this compound to determine if it acts as a dipeptide or through its constituent amino acids.

-

Elucidating the precise molecular mechanisms by which L-alanine, and potentially this compound, modulates the Keap1-Nrf2 signaling pathway.

The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel agent for mitigating oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine is a dipeptide of significant interest in various fields, including pharmaceuticals, as a building block for more complex peptides and as a component in nutritional supplements. Compared to chemical synthesis methods, which often involve harsh conditions and the need for protecting groups, enzymatic synthesis offers a milder, more stereoselective, and environmentally friendly alternative.[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound, leveraging the reverse reaction of peptidases. The protocol is based on established principles of enzymatic peptide synthesis, drawing parallels from the synthesis of similar dipeptides.

Principle of Enzymatic Synthesis

The enzymatic synthesis of dipeptides like this compound can be achieved by reversing the hydrolytic action of proteases or by using transferases.[2] In a kinetically controlled approach, an N-protected amino acid ester (acyl donor) and an amino acid amide or ester (acyl acceptor) are used as substrates. The enzyme catalyzes the formation of a peptide bond between the two amino acid moieties. The use of esters and amides as substrates helps to shift the reaction equilibrium towards synthesis rather than hydrolysis.[2] Thermostable enzymes are particularly advantageous as they can be operated at higher temperatures, which can increase substrate solubility and reaction rates while reducing microbial contamination.[3]

Recommended Enzyme: Thermostable Aminopeptidase (B13392206)

For this protocol, a thermostable aminopeptidase is recommended. Aminopeptidases have been shown to be effective in dipeptide synthesis.[4] For instance, a thermostable aminopeptidase from Streptomyces septatus (SSAP) has demonstrated the ability to synthesize various dipeptides using a free amino acid and an aminoacyl methyl ester.[4] While the original study may not have specifically synthesized this compound, the broad substrate specificity of such enzymes makes them excellent candidates.

Experimental Protocol: Thermostable Aminopeptidase-Catalyzed Synthesis

This protocol outlines the synthesis of this compound using an N-protected L-alanine methyl ester as the acyl donor and L-alanine as the acyl acceptor, catalyzed by a thermostable aminopeptidase.